molecular formula C19H24ClN5O2S B2764742 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185089-99-9

1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2764742
CAS No.: 1185089-99-9
M. Wt: 421.94
InChI Key: PWFBRUFMTNRDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole-based carboxamide derivative with a benzothiazole moiety and a morpholine-containing side chain. Its molecular architecture combines a 1,3-benzothiazole ring substituted with a methyl group at position 6, a pyrazole ring substituted with a methyl group at position 1, and a morpholine-ethyl linker. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S.ClH/c1-14-3-4-15-17(13-14)27-19(21-15)24(8-7-23-9-11-26-12-10-23)18(25)16-5-6-20-22(16)2;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBRUFMTNRDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety is introduced through a cyclization reaction involving a suitable thioamide and an ortho-substituted aromatic compound.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via nucleophilic substitution reactions, typically using a suitable alkylating agent.

    Final Coupling and Hydrochloride Formation: The final coupling step involves the reaction of the intermediate compounds to form the desired product, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

2. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study:
A study published in Pharmacology Reports investigated the anti-inflammatory effects of this pyrazole derivative in a murine model of acute inflammation. The compound significantly reduced paw edema and decreased inflammatory markers in serum samples compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate that it has favorable absorption characteristics with moderate bioavailability. Its half-life allows for once-daily dosing in potential therapeutic regimens.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, leading to modulation of their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Weight Substituents (Benzothiazole/Pyrazole) Key Modifications Reference
Target Compound ~462.9* 6-methyl (Bz), 1-methyl (Pz) Morpholine-ethyl linker N/A
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide HCl 486.41 7-Cl, 4-OCH₃ (Bz), 1,3-dimethyl (Pz) Chloro and methoxy groups enhance lipophilicity
N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide HCl ~437.9* 4-F (Bz), 1-methyl (Pz) Dimethylamino-ethyl linker (polarity shift)
4-Chloro-1-methyl-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-5-carboxamide 388.85 Benzimidazole core (vs. benzothiazole) Chloro substituent; altered heterocyclic core

*Estimated based on molecular formula.

Key Findings:

This contrasts with the target compound’s methyl substituent, which balances hydrophobicity and steric effects . The fluoro substituent in ’s compound introduces electronegativity, which may enhance binding to electron-rich enzyme active sites (e.g., kinases or proteases) .

Linker Modifications: The morpholine-ethyl linker in the target compound and ’s analog provides conformational flexibility and hydrogen-bonding capacity, critical for target engagement. In contrast, ’s dimethylamino-ethyl linker introduces a basic nitrogen, altering pharmacokinetic properties like plasma protein binding .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Compounds

Property Target Compound Compound Compound
Molecular Weight ~462.9 486.41 ~437.9
Calculated logP* ~2.5 ~3.1 ~2.8
Hydrogen Bond Acceptors 7 8 6
Rotatable Bonds 6 7 5

*Estimated using fragment-based methods.

Table 2: Spectral Data for Analogous Compounds ()

Compound Melting Point (°C) ¹H NMR (δ, ppm)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile 205.2 1.61 (CHCH₃), 2.44 (SCH₃), 3.96 (NCH₃)

Biological Activity

The compound 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride , often referred to as Compound A , has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₂₃N₃O·HCl
Molecular Weight: 343.86 g/mol
IUPAC Name: this compound

Compound A exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it may target carbonic anhydrase, which is crucial in maintaining acid-base balance in tissues .
  • Cell Signaling Modulation: The compound interacts with signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment .
  • Antimicrobial Activity: Preliminary studies suggest that Compound A possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. In vitro assays demonstrated that it significantly inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A549 (lung cancer)5.176 ± 0.164
MDA-MB-231 (breast cancer)3.3

These findings suggest that Compound A may induce apoptosis in cancer cells through the modulation of mitochondrial membrane potential and activation of caspase pathways .

Anti-inflammatory Properties

Compound A has also been investigated for its anti-inflammatory effects. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The selectivity towards COX-2 over COX-1 indicates its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Effects

The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Studies and Research Findings

Several case studies have explored the biological activity of Compound A:

  • Study on Anticancer Activity:
    • Researchers conducted a study on the effects of Compound A on human lung adenocarcinoma cells (A549). The results indicated a dose-dependent inhibition of cell growth, with significant apoptotic markers observed at higher concentrations .
  • Anti-inflammatory Study:
    • Another study evaluated the anti-inflammatory effects of Compound A in an animal model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling compared to control groups .
  • Antimicrobial Efficacy:
    • In vitro testing against various bacterial strains revealed that Compound A had superior efficacy compared to traditional antibiotics, with notable activity against resistant strains like MRSA .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step protocols, including:

  • Cyclization reactions to form the pyrazole ring, optimized using continuous flow reactors for temperature control and improved yield .
  • Coupling reactions (e.g., amide bond formation) with reagents like thionyl chloride, requiring anhydrous conditions and inert atmospheres to minimize side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while methanol/water mixtures are used for crystallization .
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., morpholine group integration at δ 3.5–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 388.851) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Cl within ±0.3% of theoretical values .

Q. What initial biological screening approaches are recommended to assess therapeutic potential?

Methodological Answer:

  • In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (IC₅₀ values reported in µM ranges) .
  • Enzyme inhibition studies : Fluorescence-based assays to measure inhibition of kinases or proteases linked to cancer pathways .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
  • Solubility and stability profiling : Use simulated physiological buffers (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting morpholine with pyridine/piperidine) influence biological activity?

Methodological Answer:

  • Morpholine vs. Pyridine : Replace the morpholine group with pyridine (as in ) to evaluate changes in logP and target binding. Pyridine analogs show reduced solubility but enhanced antimicrobial activity .
  • Piperidine substitution : Introducing piperidine (e.g., in ) increases basicity, potentially improving receptor affinity in anticancer assays .
  • Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity with IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • Cross-model validation : Compare results from 2D cell cultures vs. 3D spheroids to assess tumor microenvironment effects .
  • Dose-response normalization : Adjust for differences in cell line proliferation rates (e.g., doubling time corrections) .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm target binding in conflicting models .

Q. What computational methods predict binding modes and guide structural optimization?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with EGFR kinase) to identify critical hydrogen bonds (e.g., between pyrazole and Lys745) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to design analogs with improved affinity (e.g., adding sulfonamide groups for solubility) .

Q. How can variability in synthesis yields due to solvent/catalyst choices be addressed?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize solvent-catalyst combinations (e.g., K₂CO₃ in DMF vs. Et₃N in THF) .
  • In situ monitoring : Employ ReactIR to track reaction progress and identify intermediates causing yield drops .
  • Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for coupling steps; the latter improves reproducibility in aryl amidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.